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Compound of Interest

Compound Name: Lansoprazole

Cat. No.: B1674482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro properties and in vivo

performance of various lansoprazole formulations. Lansoprazole, a proton pump inhibitor, is a

Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and

high permeability.[1] Consequently, its oral bioavailability is highly dependent on the

formulation's ability to protect the acid-labile drug from the gastric environment and enhance its

dissolution in the small intestine.[2][3] This guide presents supporting experimental data,

detailed methodologies, and visual representations of experimental workflows and signaling

pathways to aid in the understanding and development of lansoprazole drug products.

In Vitro and In Vivo Performance Data
The following tables summarize the quantitative data from various studies comparing different

formulations of lansoprazole.

Table 1: In Vitro Dissolution of Lansoprazole Formulations
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Formulation
Dissolution
Medium

Time (minutes)
% Drug
Released

Citation

Enteric-Coated

Tablets

0.1 M HCl (Acid

Stage)
120 No disintegration [4]

pH 6.8

Phosphate Buffer

(Buffer Stage)

30 > 80% [5]

Enteric-Coated

Pellets

0.1 N HCl (Acid

Stage)
60 < 10% [6]

pH 6.8

Phosphate Buffer

(Buffer Stage)

60 > 80% [6]

Fast Dissolving

Tablets

pH 6.8

Phosphate Buffer
2 99% [7]

Lansoprazole

Nanosponges

(Enteric Coated)

0.1 N HCl (Acid

Stage)
120 No release [8]

pH 6.8

Phosphate Buffer

(Buffer Stage)

1440 (24h) 94.24% [8]

Table 2: In Vivo Pharmacokinetic Parameters of Lansoprazole Formulations in Humans
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Formulation Dose
Cmax
(ng/mL)

Tmax
(hours)

AUC
(ng·h/mL)

Citation

Delayed-

Release

Capsule

(Intact)

30 mg 810 ~2.5 2229 [9]

Simplified

Suspension

(in Sodium

Bicarbonate)

30 mg 879 < 2.5 1825 [9]

Delayed-

Release

Capsule

(Contents in

Applesauce)

30 mg
Ratio to

Intact: 0.889
< 2

Ratio to

Intact: 0.944
[10]

Immediate-

Release

Formulation

30 mg 1510 ~0.5

Not

significantly

different from

delayed-

release

[11]

Enteric-

Coated

Tablets (Test)

30 mg 948.3 ± 384.2 2.5 ± 0.6
2154.6 ±

843.5
[5]

Enteric-

Coated

Capsules

(Reference)

30 mg
1005.7 ±

421.3
2.6 ± 0.7

2235.8 ±

912.7
[5]

Pediatric

Patients (12-

17 years) - 15

mg

15 mg 448 ± 213 2.0 ± 0.9 1269 ± 710 [12]

Pediatric

Patients (12-

30 mg 884 ± 404 2.1 ± 1.0 2661 ± 1362 [12]
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17 years) - 30

mg

Table 3: In Vivo Pharmacokinetic Parameters of Lansoprazole in Beagle Dogs

Formulation
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax
(hours)

AUC
(ng·h/mL)

Citation

Compound

Lansoprazole

Capsule

1 - - - [13]

Enteric-

Coated

Capsule

1 - - - [13]

Dexlansopraz

ole (Generic)
- - - -

Dexlansopraz

ole

(Reference)

- - - -

Racemic

Lansoprazole
30 mg (total)

(+)-

enantiomer:

4-5x > (-)-

enantiomer

-

(+)-

enantiomer:

4-5x > (-)-

enantiomer

[14]

Experimental Protocols
In Vitro Dissolution Testing for Enteric-Coated
Formulations
This protocol is a generalized procedure based on United States Pharmacopeia (USP)

guidelines and common practices found in the literature.[6][15][16]

Apparatus: USP Apparatus II (Paddle Apparatus).[7]

Acid Stage (Gastric Simulation):
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Medium: 500 mL of 0.1 N Hydrochloric (HCl) acid.[6]

Temperature: 37 ± 0.5°C.

Rotation Speed: 75-100 RPM.[15][16]

Procedure: Place one tablet or capsule in each vessel and operate for 2 hours (for tablets)

or 1 hour (for capsules).[4]

Sampling: At the end of the specified time, withdraw a sample to analyze for premature

drug release. The formulation should show minimal release in this stage.

Buffer Stage (Intestinal Simulation):

Medium: Add a concentrated buffer solution to the acid stage medium to achieve a final

volume of 900 mL with a pH of 6.8.[6][7]

Temperature: 37 ± 0.5°C.

Rotation Speed: 75-100 RPM.

Procedure: Continue the dissolution test for a specified period (e.g., 60-90 minutes).

Sampling: Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, 60

minutes).

Analysis:

Filter the samples promptly.

Analyze the concentration of lansoprazole in the samples using a validated analytical

method, such as UV-Vis Spectrophotometry at approximately 285 nm or High-

Performance Liquid Chromatography (HPLC).[16]

In Vivo Bioavailability Study in Healthy Human
Volunteers
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This protocol outlines a typical single-dose, open-label, randomized, two-period crossover

study design.[9][10]

Subjects: Healthy adult male and/or female volunteers.

Study Design: A randomized, two-period, two-sequence crossover design with a washout

period of at least one week between phases.

Procedure:

Subjects fast overnight for at least 10 hours before drug administration.

Administer a single oral dose of the test or reference lansoprazole formulation with a

standardized volume of water.

Collect blood samples into heparinized tubes at predose (0 hours) and at various post-

dose time points (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).[9]

Plasma Sample Processing and Analysis:

Centrifuge the blood samples to separate the plasma.

Store the plasma samples at -20°C or lower until analysis.

Determine the plasma concentration of lansoprazole using a validated bioanalytical

method, typically HPLC with UV detection or LC-MS/MS for higher sensitivity.[17][18]

Pharmacokinetic Analysis:

Calculate the following pharmacokinetic parameters from the plasma concentration-time

data:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC0-t: Area under the plasma concentration-time curve from time 0 to the last

measurable concentration.
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AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.
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Caption: Experimental workflow for IVIVC of lansoprazole.

Lansoprazole
(Inactive Prodrug)

Gastric Parietal Cell

Absorption

Acidic Canaliculus

Active Sulfenamide
Metabolite

Acid-catalyzed
conversion

H+/K+ ATPase
(Proton Pump)

H+

Pumps into lumen

Inhibition

Gastric Lumen

K+

Pumps into cell

Covalent Bonding
(Disulfide Bridge)

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1674482?utm_src=pdf-body
https://www.benchchem.com/product/b1674482?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Mechanism of action of lansoprazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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